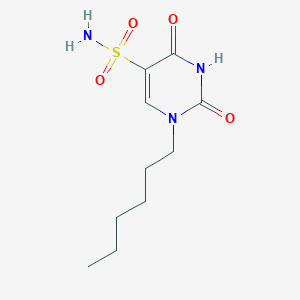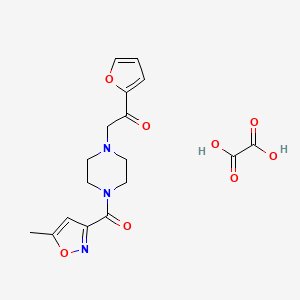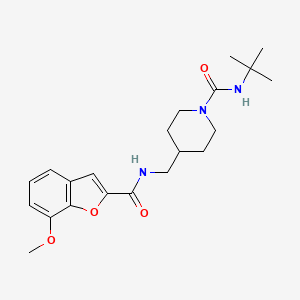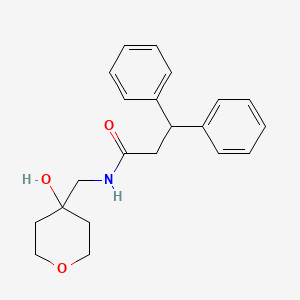![molecular formula C21H20N2O4 B2754409 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea CAS No. 1421507-69-8](/img/structure/B2754409.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a naphthalen-1-yl group, and a urea group . Benzo[d][1,3]dioxol-5-yl is a component found in many organic compounds, including some pharmaceuticals . Naphthalen-1-yl is a polycyclic aromatic hydrocarbon derived from naphthalene. Urea is a common component in many compounds and has a wide range of uses .
Molecular Structure Analysis
Again, without specific information, I can only speculate that the molecular structure would involve the benzo[d][1,3]dioxol-5-yl group and the naphthalen-1-yl group connected by the urea group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Synthesis of Urea Derivatives
Research into the synthesis of urea derivatives, including those containing naphthalene groups, has demonstrated the potential for developing novel compounds with varied applications. One study outlines the efficient combination of ionic liquids and microwave irradiation for polycondensation of compounds containing 3-hydroxynaphthalene, leading to high yields of disubstituted urea derivatives suitable for polymerization studies (Mallakpour & Rafiee, 2007).
Cascade Reactions for Naphthalenones
An innovative cascade reaction involving sulfoxonium ylides with α-diazocarbonyl compounds has been reported. This method leads to the formation of highly functionalized naphthalenones, showcasing the chemical versatility of naphthalene derivatives in synthesizing complex molecules (Chen et al., 2019).
Photoinitiation for Radical Polymerization
The development of a 1,3-benzodioxole derivative of naphthodioxinone as a caged one-component Type II photoinitiator for free radical polymerization highlights the application of benzodioxole and naphthalene moieties in materials science. Upon irradiation, this compound releases active species that initiate polymerization, illustrating its potential in photopolymerization processes (Kumbaraci et al., 2012).
Biochemical Evaluation and Photophysical Properties
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been evaluated for their antiacetylcholinesterase activity. The design of these compounds involves optimizing the spacer length and conformational flexibility, contributing to the understanding of molecular interactions with the enzyme and offering insights into the development of therapeutic agents (Vidaluc et al., 1995).
Fluorescent Derivatives for Biological Assays
The synthesis of fluorescent derivatives from amino acids for potential use in biological assays has been explored. By coupling amino acids with naphthalene derivatives, researchers have developed strongly fluorescent compounds, opening avenues for their application in biological imaging and diagnostics (Frade et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(25)23-15-8-9-19-20(12-15)27-13-26-19/h1-9,12,18,24H,10-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNTNIGJSJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2754337.png)

![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)
![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2754340.png)
![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)
